2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the methoxyphenyl and thiadiazolylidene groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide include:
2-(4-Methoxyphenethyl)chromone: Known for its presence in agarwood and its unique aromatic properties.
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis for protecting and deprotecting amine groups.
4-Methoxyphenylethanol: An important intermediate in the synthesis of various pharmaceuticals and fine chemicals.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H18N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O4S/c1-12-23-24-21(30-12)22-18(26)14-5-8-16-17(11-14)20(28)25(19(16)27)10-9-13-3-6-15(29-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H,22,24,26) |
InChI Key |
KNVWGDJYCSQGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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